REACTION_SMILES
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[Cl:1][c:2]1[c:3]([CH3:11])[cH:4][c:5]([C:9]#[N:10])[c:6]([NH2:7])[cH:8]1.[ClH:16].[K+:13].[OH-:12].[OH2:17].[OH:14][OH:15]>>[Cl:1][c:2]1[c:3]([CH3:11])[cH:4][c:5]([C:9](=[O:12])[OH:14])[c:6]([NH2:7])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C#N)c(N)cc1Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OO
|
Name
|
|
Type
|
product
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Smiles
|
Cc1cc(C(=O)O)c(N)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |